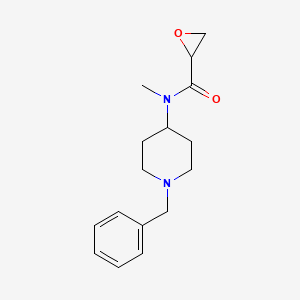
N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide, also known as BMK-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMK-1 is a synthetic compound that belongs to the class of piperidine derivatives.
Applications De Recherche Scientifique
N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has shown promising results in a range of scientific research applications. It has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has also been studied for its potential use in treating cancer, as it has been found to have anti-tumor properties. In addition, N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has been studied for its potential use as an analgesic and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, such as acetylcholinesterase and cyclooxygenase-2. By inhibiting these enzymes, N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide may help to reduce inflammation and pain, as well as improve cognitive function.
Biochemical and Physiological Effects:
N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has been found to have a range of biochemical and physiological effects. In animal studies, N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has been found to improve cognitive function and memory. It has also been found to reduce inflammation and pain in animal models of arthritis. In addition, N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide has been found to have anti-tumor properties, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide for lab experiments is its versatility. It can be used in a range of scientific research applications, from studying neurological disorders to cancer. However, one of the limitations of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide is that its mechanism of action is not fully understood. This makes it difficult to determine its potential therapeutic applications and to optimize its use in lab experiments.
Orientations Futures
There are several future directions for N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide research. One potential direction is to further investigate its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its anti-tumor properties and potential use in cancer treatment. In addition, further research is needed to fully understand the mechanism of action of N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide and to optimize its use in lab experiments.
Méthodes De Synthèse
N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide is synthesized through a multi-step process that involves the reaction of piperidine with benzyl chloride to form N-benzylpiperidine, which is then reacted with ethylene oxide to form N-benzylpiperidine-4-ol. The final step involves the reaction of N-benzylpiperidine-4-ol with methyl isocyanate to form N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17(16(19)15-12-20-15)14-7-9-18(10-8-14)11-13-5-3-2-4-6-13/h2-6,14-15H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIZCRVONRVTNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC=CC=C2)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzylpiperidin-4-yl)-N-methyloxirane-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-3-(2-methoxy-5-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B3018607.png)

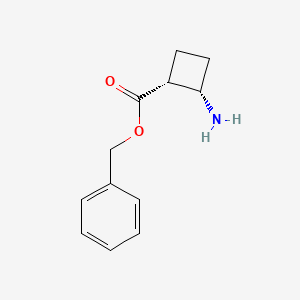
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3018612.png)
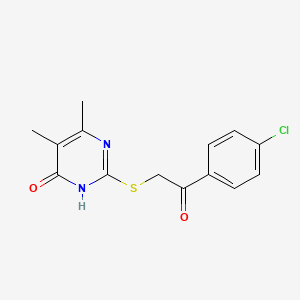
![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B3018614.png)

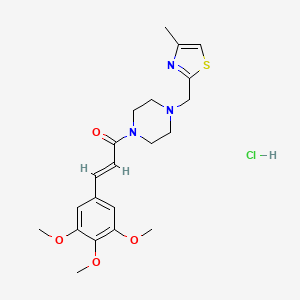
![2-[8-{[(4-methoxyphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-phenylacetamide](/img/structure/B3018619.png)
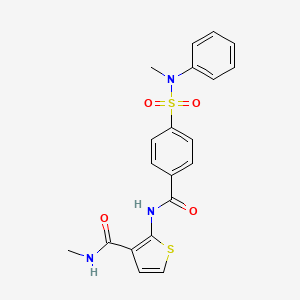
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3018622.png)
![2-[4-(3-chlorophenyl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3018623.png)
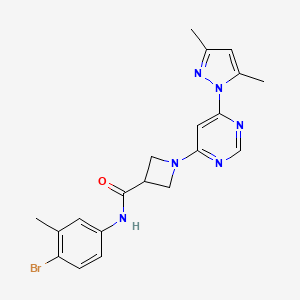
![2-(4-Benzylpiperidin-1-yl)-5-[(2-ethylsulfanylacetyl)amino]-N-propylbenzamide](/img/structure/B3018625.png)